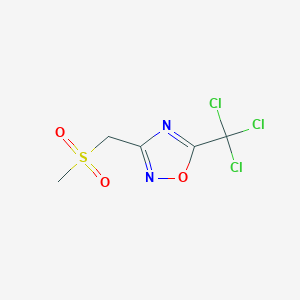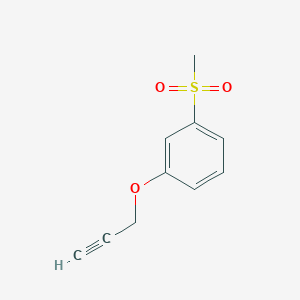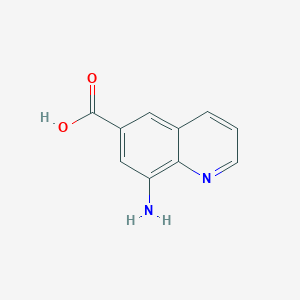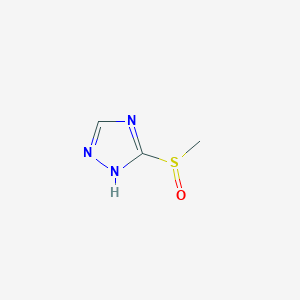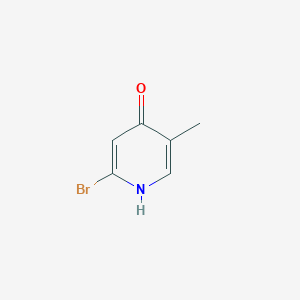
2-Bromo-5-methylpyridin-4-ol
Overview
Description
“2-Bromo-5-methylpyridin-4-ol” is a chemical compound with the molecular formula C6H6BrNO. It has a molecular weight of 188.02 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce a series of novel pyridine derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid substance. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Derivatives Creation
The compound 2-Bromo-5-methylpyridin-4-ol serves as a precursor in the synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling reaction. This method allows for the production of various pyridine derivatives with potential applications as chiral dopants for liquid crystals and in biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, derivatives synthesized from this process have shown significant anti-thrombolytic activity and potent biofilm inhibition against Escherichia coli (Ahmad et al., 2017).
Electrocatalytic Carboxylation
This compound is also utilized in electrocatalytic carboxylation processes involving CO2 in ionic liquids to produce valuable chemicals such as 6-aminonicotinic acid. This process highlights the compound's role in facilitating environmentally friendly chemical synthesis by avoiding the use of volatile and toxic solvents and catalysts, thus showcasing its utility in sustainable chemistry practices (Feng et al., 2010).
Biological Activity Investigation
Research into the biological activity of derivatives of this compound, such as bromopyridone nucleotide analogues, explores their potential as radiosensitizing agents. These studies focus on enhancing the efficacy of ionizing radiation in tumor treatment by inducing DNA interstrand cross-links under anoxic conditions, although challenges remain in achieving cellular functionality (Rudra et al., 2015).
Coordination Compounds and Catalysis
The coordination compounds of terpyridines, including those derived from this compound, find applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are pivotal in catalyzing a broad range of reactions, including water splitting and polymerization, highlighting their versatility and significance in both organic and macromolecular chemistry (Winter et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFSEXUUUZXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-72-0 | |
| Record name | 2-bromo-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
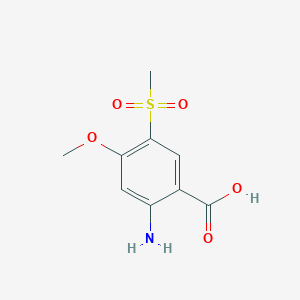
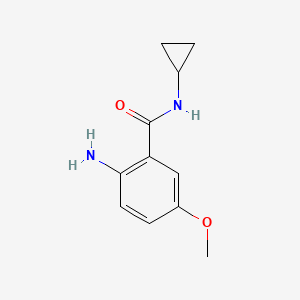

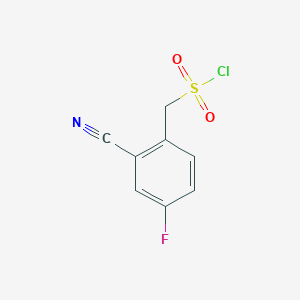


![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)

